Cas no 51620-31-6 (2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one)

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one is a brominated pyrazolone derivative with a molecular formula of C11H11BrN2O. This compound features a reactive bromine substituent at the 4-position, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The benzyl and methyl groups enhance its stability while allowing selective modifications. Its well-defined structure and high purity make it suitable for pharmaceutical research, agrochemical development, and material science applications. The compound’s reactivity and synthetic utility are supported by its consistent performance in nucleophilic substitution and metal-catalyzed transformations. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one structure
51620-31-6 structure
Product Name:2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
CAS No:51620-31-6
MF:C11H11BrN2O
MW:267.121841669083
CID:4769430
PubChem ID:146013806
Update Time:2026-02-26

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
    • 51620-31-6
    • CS-0161429
    • D81485
    • BS-16948
    • AKOS037649174
    • 2-benzyl-4-bromo-1-methylpyrazol-3-one
    • Inchi: 1S/C11H11BrN2O/c1-13-8-10(12)11(15)14(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
    • InChI Key: KRAKCJNBHDYASJ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)N(C1=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 266.00548g/mol
  • Monoisotopic Mass: 266.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 23.6

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one Pricemore >>

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2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:51620-31-6)2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
Order Number:A1163360
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):241.0
Email:sales@amadischem.com

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one Related Literature

Additional information on 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one

Comprehensive Overview of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one (CAS No. 51620-31-6)

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one (CAS No. 51620-31-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a pyrazolone core, substituted with a benzyl group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 1-position. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents.

The compound's CAS No. 51620-31-6 is frequently searched in academic and industrial databases, reflecting its relevance in modern synthetic chemistry. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the pyrazolone scaffold can lead to compounds with enhanced efficacy and selectivity. Recent studies have explored its potential as a precursor for kinase inhibitors, a hot topic in cancer drug discovery.

In the context of green chemistry, 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one has been investigated for its compatibility with sustainable synthetic protocols. With growing demand for eco-friendly synthesis, this compound's reactivity under microwave-assisted and catalyst-free conditions has become a focal point. Such approaches align with the global push toward reducing hazardous waste in chemical manufacturing.

Another trending application of CAS No. 51620-31-6 lies in material science. Its bromine substituent offers a handle for further functionalization via cross-coupling reactions, making it a candidate for designing organic electronic materials. This aligns with the surge in interest for OLEDs and conductive polymers, where tailored heterocycles play a pivotal role.

From an analytical perspective, 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one poses interesting challenges for spectroscopic characterization. Its NMR and mass spectrometry profiles are often discussed in forums dedicated to organic synthesis troubleshooting, highlighting its practical importance in quality control.

Regulatory-wise, the compound's status as a non-controlled substance has facilitated its use in international research collaborations. However, laboratories must adhere to REACH and GLP standards when handling it, topics frequently queried in chemical compliance searches.

Looking ahead, 51620-31-6 continues to inspire innovation across disciplines. Whether as a building block for drug discovery or a model compound for mechanistic studies, its versatility ensures sustained relevance in peer-reviewed literature and patent filings worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51620-31-6)2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
A1163360
Purity:99%
Quantity:5.0g
Price ($):241.0
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